Sardomozide

CAS No.: 1443105-76-7

Cat. No.: VC13478403

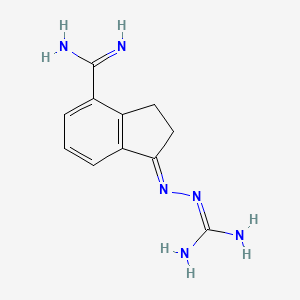

Molecular Formula: C11H14N6

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443105-76-7 |

|---|---|

| Molecular Formula | C11H14N6 |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide |

| Standard InChI | InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ |

| Standard InChI Key | CYPGNVSXMAUSJY-CXUHLZMHSA-N |

| Isomeric SMILES | C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N |

| SMILES | C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N |

| Canonical SMILES | C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N |

Introduction

Sardomozide, also known as SAM486A or CGP-48664, is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG) with significant potential in the fields of oncology and virology. It is primarily recognized for its role as an inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for the biosynthesis of polyamines such as spermine and spermidine. These polyamines play vital roles in cell division, differentiation, and membrane function .

Biological Activity

Sardomozide's mechanism of action involves the inhibition of SAMDC, which is essential for the synthesis of polyamines. By reducing intracellular polyamine levels, Sardomozide interferes with cell growth and differentiation, exhibiting broad-spectrum antiproliferative and antitumor activities . Additionally, it has been shown to suppress the expression of eukaryotic translation initiation factor 5A (eIF-5A), which is crucial for retroviral replication, thereby exerting an anti-HIV effect .

Research Findings and Clinical Trials

In research settings, Sardomozide has been identified as a potent SAMDC inhibitor with an IC50 of 5 nM in cell assays. It has been used to study the effects of polyamine metabolism on cell survival under conditions of cysteine starvation. Inhibiting SAMDC with Sardomozide can prevent cell death in response to cysteine starvation by reducing reactive oxygen species (ROS) levels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume